molecular formula C14H9ClN2O3 B2632214 6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 753468-45-0

6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2632214
CAS No.: 753468-45-0
M. Wt: 288.69
InChI Key: SQBMRUYRWOCEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused to a pyridine backbone. Its molecular formula is C₁₄H₉ClN₂O₃, with a molecular weight of 296.69 g/mol (estimated from analogs in and ).

Properties

IUPAC Name

6-(4-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3/c1-7-12-10(14(18)19)6-11(16-13(12)20-17-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBMRUYRWOCEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Scientific Research Applications

The compound has been explored for a variety of applications:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex molecules.
  • Reactivity Studies : The unique functional groups allow for diverse chemical reactions, such as oxidation and substitution.

Biology

  • Antimicrobial Activity : Research indicates that derivatives exhibit significant efficacy against various bacterial and fungal strains. For instance, studies reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against pathogens like Staphylococcus aureus and Candida albicans.

Medicine

  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of tumor cell lines such as HeLa and HCT116. Molecular docking studies suggest it interacts with proteins involved in cancer progression, including receptor tyrosine kinases.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited MICs ranging from 0.5 to 32 µg/mL against various strains.

Anticancer Activity

Another investigation focused on the effect of the compound on colorectal carcinoma cells (SW620). The study found that treatment resulted in a significant reduction in tumor growth rates in xenograft models, indicating its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives exhibit structural diversity based on substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-(4-ClPh), 3-CH₃ C₁₄H₉ClN₂O₃ 296.69 Discontinued; research scaffold
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-(4-OCH₃Ph), 3-CH₃ C₁₅H₁₂N₂O₄ 284.27 Higher polarity due to methoxy group
6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-(4-FPh), 3-CH₃ C₁₄H₉FN₂O₃ 272.24 Enhanced metabolic stability (fluorine)
6-(2-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-(2-FPh), 3-CH₃ C₁₄H₉FN₂O₃ 272.24 Ortho-substitution alters steric effects
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 5-Cl, 6-cyclopropyl, 3-CH₃ C₁₁H₉ClN₂O₃ 252.66 Bulky cyclopropyl may improve selectivity
6-[4-(Difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-(4-OCHF₂Ph), 3-CH₃ C₁₅H₁₁F₂N₂O₄ 330.26 Increased lipophilicity (difluoromethoxy)
6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-(4-ClPh), 3-CH₂CH₃ C₁₅H₁₁ClN₂O₃ 310.72 Extended alkyl chain affects solubility

Key Observations :

Fluorine substitution (C₁₄H₉FN₂O₃) balances electronegativity and metabolic stability, making it a candidate for CNS-targeting drugs.

Steric and Electronic Modifications :

  • Ortho-fluorophenyl substitution () introduces steric hindrance compared to para-substituted analogs, possibly altering receptor binding.
  • Cyclopropyl at position 6 () enhances steric bulk, which may improve selectivity for hydrophobic binding pockets.

Replacing methyl with ethyl at position 3 () reduces solubility but may enhance hydrophobic interactions.

Commercial Availability :

  • The 4-chlorophenyl derivative is discontinued (), while the 4-methoxyphenyl variant (CAS 938001-71-9) remains available at 97% purity ().

Biological Activity

6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound notable for its unique structural features, including an isoxazole and pyridine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The chemical formula for this compound is C₁₄H₉ClN₂O₃, with a molecular weight of 288.69 g/mol. Its predicted boiling point is approximately 511.9 °C, and it has a density of about 1.451 g/cm³ .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate the activity of various enzymes and receptors involved in critical biological pathways, contributing to its therapeutic effects . The compound's chlorophenyl group enhances its reactivity and biological activity compared to other similar compounds .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of bacterial and fungal strains. For instance, studies have reported moderate to good efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it interacts effectively with key proteins involved in cancer progression, such as receptor tyrosine kinases . In vitro studies have shown that it can inhibit the proliferation of various human tumor cell lines, including HeLa and HCT116 cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against various strains.
  • Anticancer Activity : Another investigation focused on the compound's effect on colorectal carcinoma cells (SW620). The study found that treatment with the compound resulted in a significant reduction in tumor growth rates in xenograft models, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-amino-3-methylisoxazole-4-carboxylic acidIsoxazole coreAntimicrobial properties
N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazidePyrazole and carbohydrazideAnticancer activity
3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acidIsoxazole core with dichlorophenylAntimicrobial properties

The unique combination of isoxazole and pyridine structures along with the chlorophenyl substituent enhances the biological activity of this compound compared to other similar compounds .

Q & A

Q. What are the established synthetic routes for 6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid?

The compound is typically synthesized via a multi-step process involving condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene. Functional group modifications (e.g., carboxylation) are performed to finalize the structure . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., over-oxidation).

Q. What analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : For confirming the chlorophenyl and methyl substituents via chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values within 5 ppm) .
  • HPLC : For assessing purity (>95% by area normalization) .

Q. What are the primary biological activities reported for this compound?

Preclinical studies highlight its potential as a kinase inhibitor and antimicrobial/antimalarial agent. For example, derivatives of isoxazolopyridine carboxamides exhibit IC₅₀ values <1 µM against Plasmodium falciparum . Its chlorophenyl group enhances target binding via hydrophobic interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like over-cyclized derivatives?

  • Reaction condition tuning : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Catalyst screening : Test alternatives to palladium (e.g., nickel-based catalysts) to lower costs and improve efficiency .
  • In-line monitoring : Employ LC-MS to track intermediates and adjust stoichiometry in real time .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Substituent effects :
Modification Activity Trend Evidence
Methyl → IsopropylReduced antimalarial efficacy
Chlorophenyl → FluorophenylEnhanced kinase inhibition
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like PfABCI3 or kinase domains .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature).
  • Target validation : Use CRISPR-Cas9 knockout models to confirm on-target effects .
  • Structural analogs : Test derivatives to isolate pharmacophore contributions (e.g., chlorophenyl vs. methoxyphenyl groups) .

Q. What computational tools are effective for modeling interactions with biological targets?

  • Density Functional Theory (DFT) : To optimize geometry and electronic properties for QSAR studies .
  • Molecular Dynamics (MD) : Simulate binding stability with kinase ATP-binding pockets (e.g., >50 ns trajectories) .
  • ADMET prediction : Use SwissADME to assess solubility and cytochrome P450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.